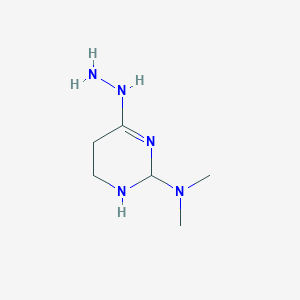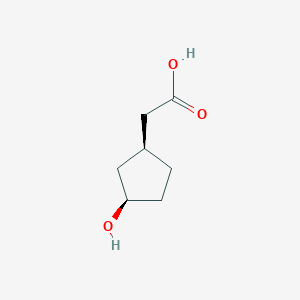
2-((1S,3R)-3-hydroxycyclopentyl)aceticacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((1S,3R)-3-hydroxycyclopentyl)acetic acid is an organic compound characterized by a cyclopentane ring with a hydroxyl group and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1S,3R)-3-hydroxycyclopentyl)acetic acid typically involves the following steps:
Cyclopentane Derivative Formation: The initial step involves the formation of a cyclopentane derivative with the desired stereochemistry. This can be achieved through various methods, including asymmetric synthesis or chiral resolution.
Hydroxylation: The cyclopentane derivative is then hydroxylated to introduce the hydroxyl group at the desired position. This step can be performed using reagents such as osmium tetroxide or hydrogen peroxide in the presence of a catalyst.
Acetic Acid Introduction: The final step involves the introduction of the acetic acid moiety. This can be achieved through esterification followed by hydrolysis or direct carboxylation using carbon dioxide and a suitable catalyst.
Industrial Production Methods
Industrial production of 2-((1S,3R)-3-hydroxycyclopentyl)acetic acid may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow synthesis and green chemistry principles may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
2-((1S,3R)-3-hydroxycyclopentyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxylic acid moiety can be reduced to an alcohol or aldehyde.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride, while amination can be performed using ammonia or amines in the presence of a catalyst.
Major Products
Oxidation: Formation of cyclopentanone or cyclopentanecarboxylic acid.
Reduction: Formation of cyclopentanol or cyclopentanal.
Substitution: Formation of halogenated or aminated cyclopentane derivatives.
Scientific Research Applications
2-((1S,3R)-3-hydroxycyclopentyl)acetic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Studied for its potential role in biochemical pathways and as a ligand for receptor studies.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-((1S,3R)-3-hydroxycyclopentyl)acetic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, pain, or metabolic processes, leading to its observed biological effects.
Comparison with Similar Compounds
2-((1S,3R)-3-hydroxycyclopentyl)acetic acid can be compared with other similar compounds, such as:
Cyclopentanol: Lacks the acetic acid moiety, making it less versatile in chemical reactions.
Cyclopentanecarboxylic Acid:
Cyclopentanone: Contains a ketone group instead of a hydroxyl group, leading to different chemical properties and reactivity.
The uniqueness of 2-((1S,3R)-3-hydroxycyclopentyl)acetic acid lies in its combination of a hydroxyl group and an acetic acid moiety on a cyclopentane ring, providing a versatile platform for various chemical transformations and applications.
Properties
Molecular Formula |
C7H12O3 |
|---|---|
Molecular Weight |
144.17 g/mol |
IUPAC Name |
2-[(1S,3R)-3-hydroxycyclopentyl]acetic acid |
InChI |
InChI=1S/C7H12O3/c8-6-2-1-5(3-6)4-7(9)10/h5-6,8H,1-4H2,(H,9,10)/t5-,6+/m0/s1 |
InChI Key |
IKGUMJUGKJCELW-NTSWFWBYSA-N |
Isomeric SMILES |
C1C[C@H](C[C@H]1CC(=O)O)O |
Canonical SMILES |
C1CC(CC1CC(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Glycinamide, L-a-glutamyl-N-[(1S)-4-[(aminoiminomethyl)amino]-1-(2-chloroacetyl)butyl]-](/img/structure/B12355990.png)
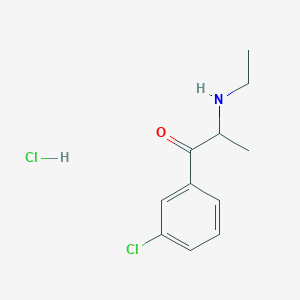

![N-[3-[(2-oxo-3H-pyridine-3-carbonyl)amino]propyl]-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B12356009.png)
![{3-[(2,4-Dimethylphenyl)carbamoyl]naphthalen-2-yl}oxyphosphonic acid sodium](/img/structure/B12356016.png)
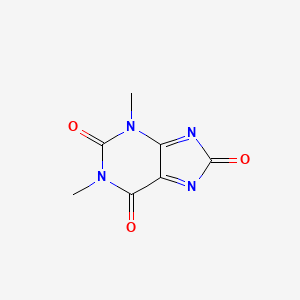
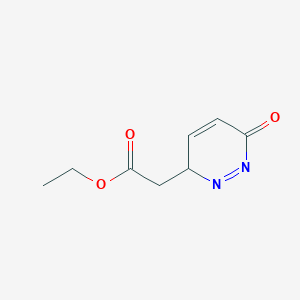
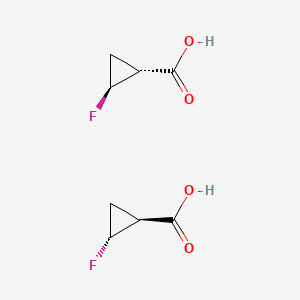
![2-[6-(5-Chloro-2-methoxyphenyl)-4-oxo-2-sulfanylidene-1,3-diazinan-1-yl]acetamide](/img/structure/B12356043.png)
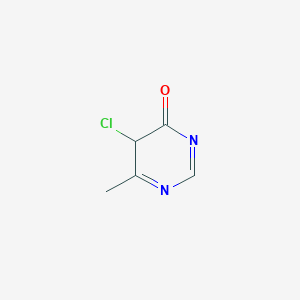
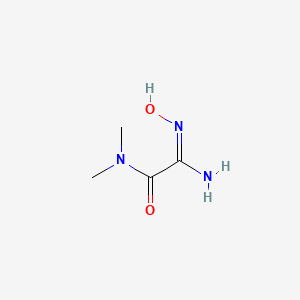
![1-(5-tert-butyl-2-phenylpyrazol-3-yl)-3-[2-fluoro-4-[(3-oxo-8aH-pyrido[2,3-b]pyrazin-8-yl)oxy]phenyl]urea](/img/structure/B12356086.png)

